molecular formula C17H11ClF3N3O2 B2706910 2-(1-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-yl}ethylidene)-2,3-dihydro-1H-indene-1,3-dione CAS No. 1023567-56-7

2-(1-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-yl}ethylidene)-2,3-dihydro-1H-indene-1,3-dione

Cat. No. B2706910
CAS RN: 1023567-56-7
M. Wt: 381.74
InChI Key: ACOIAYAKVVVCIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-yl}ethylidene)-2,3-dihydro-1H-indene-1,3-dione is a useful research compound. Its molecular formula is C17H11ClF3N3O2 and its molecular weight is 381.74. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Structure

The compound has the following properties:

Synthesis and Availability

The compound can be synthesized and is available from various suppliers globally. It is often used as a model substrate in research studies .

Biological and Pharmacological Applications

a. Antibacterial Research: Given its unique structure, researchers have explored the compound’s potential as an antibacterial agent. However, limited antimicrobial activity has been observed for compounds specifically targeting AcpS-PPTase. A hypothesis suggests that the presence of an Sfp-PPTase in bacterial genomes provides an inborn mechanism of resistance. Therefore, effective antibacterial agents may need to simultaneously target both classes of PPTase enzymes .

b. Regioselective Functionalization: 2-Chloro-5-(trifluoromethyl)pyridine (a related compound) has been employed as a model substrate to investigate regioexhaustive functionalization. Researchers study its reactivity and selectivity in various reactions .

c. Key Intermediate for Fluazifop Synthesis: 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a close relative of our compound, serves as a key intermediate in the synthesis of fluazifop. Fluazifop is an herbicide used in agriculture. Understanding the reactivity of 2,5-CTF contributes to the development of efficient synthetic routes .

properties

IUPAC Name

2-[(E)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-C-methylcarbonimidoyl]-3-hydroxyinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF3N3O2/c1-8(13-14(25)10-4-2-3-5-11(10)15(13)26)23-24-16-12(18)6-9(7-22-16)17(19,20)21/h2-7,25H,1H3,(H,22,24)/b23-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFVNAFYJUEYKF-LIMNOBDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=C(C=C(C=N1)C(F)(F)F)Cl)C2=C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=C(C=C(C=N1)C(F)(F)F)Cl)/C2=C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-yl}ethylidene)-2,3-dihydro-1H-indene-1,3-dione

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